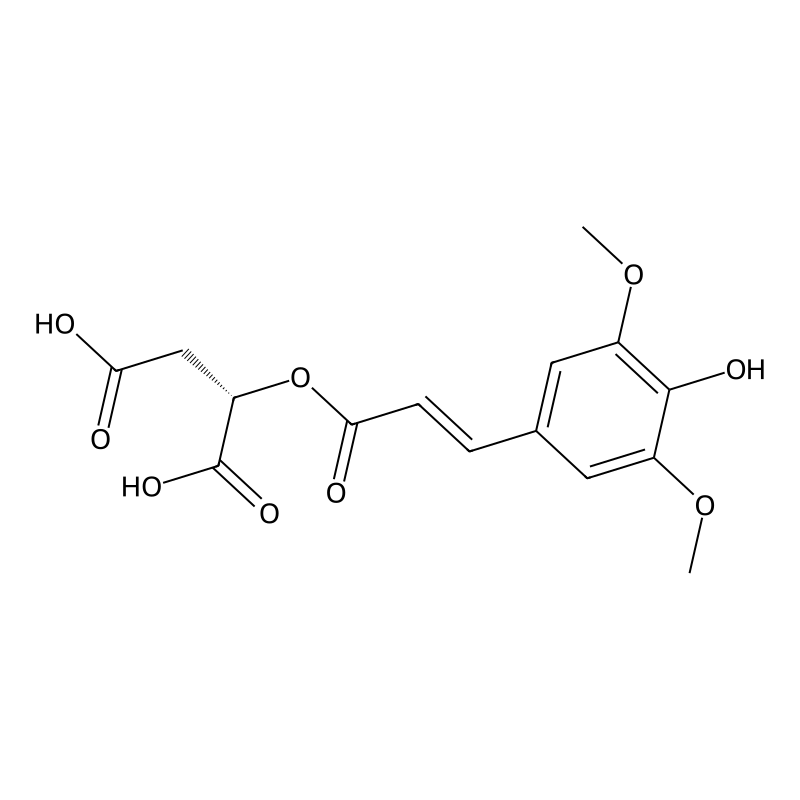

Sinapoyl malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sinapoyl malate is a highly specialized, plant-derived p-hydroxycinnamic acid ester that serves as the primary UV-B photoprotectant in Brassicaceae species. From a procurement perspective, it is evaluated as a high-performance, bio-based alternative to synthetic ultraviolet filters and as an essential analytical standard in plant photobiology. Structurally, it combines the UV-absorbing sinapate chromophore with an electron-rich malic acid moiety. This specific esterification grants the molecule exceptional UV-B shielding capacity, rapid non-radiative excited-state relaxation via trans-cis photoisomerization, and superior aqueous compatibility compared to standard phenolic acids [1]. For industrial and laboratory buyers, sinapoyl malate represents a critical benchmark material for developing reef-safe cosmetics, studying ultrafast photophysics, and mapping plant stress-response pathways.

Research Fit

Procuring generic sinapic acid or synthetic commercial filters like octinoxate (OMC) introduces severe performance and regulatory limitations. While sinapic acid shares the core chromophore, it lacks the malate side chain, resulting in a narrower UV-B absorption window and poorer solubility profiles in polar formulations. Conversely, utilizing the industry-standard synthetic substitute, octinoxate, exposes formulations to progressive photooxidation and structural degradation under prolonged UV exposure [1]. Furthermore, octinoxate is actively targeted by global regulatory bans (e.g., Hawaii's reef-safe legislation) due to its established endocrine-disrupting activity and coral toxicity [2]. Substituting sinapoyl malate with these alternatives compromises either the photophysical efficacy or the eco-toxicological viability of the end product, making the exact malate ester indispensable for high-fidelity biomimetic research and sustainable formulation development.

Substitution Risk

References

- [1] Peyrot C., et al. 'Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity.' Antioxidants 2020, 9(9), 782.

- [2] Allais F., et al. 'From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey.' Frontiers in Chemistry 2020, 8, 626353.

Superior UV-B Spectral Broadening via Malate-Induced State Mixing

Spectroscopic analysis reveals that the malate moiety is not merely a passive solubilizer; it actively alters the quantum mechanical features of the excited states. Under jet-cooled conditions, sinapoyl malate exhibits anomalous spectral broadening extending well over 1000 cm⁻¹ in the UV-B region, driven by the mixing of the bright V (1ππ*) state with an adiabatically lower 1nπ* state [1]. In contrast, the free precursor sinapic acid lacks this unique charge-transfer characteristic, displaying a narrower absorption profile.

| Evidence Dimension | UV-B spectral broadening (cm⁻¹) |

| Target Compound Data | Anomalous spectral broadening extending >1000 cm⁻¹ |

| Comparator Or Baseline | Sinapic acid (narrower absorption lacking malate-induced state mixing) |

| Quantified Difference | Over 1000 cm⁻¹ broader absorption coverage in the UV-B region |

| Conditions | Jet-cooled supersonic expansion UV spectroscopy |

Provides formulators and researchers with a significantly wider UV-B protection window than the free acid precursor, justifying the procurement of the specific ester.

Ultrafast Photorelaxation and Avoidance of Photooxidation

A critical procurement metric for UV filters is their ability to dissipate energy without generating reactive oxygen species (ROS). Sinapoyl malate undergoes a highly efficient internal conversion via a trans-cis photoisomerization coordinate, with a sub-picosecond to ~17 ps lifetime, safely repopulating the ground state or forming a stable cis-isomer [1]. Conversely, the commercial benchmark octinoxate (OMC) is prone to progressive photooxidation and degradation under continuous UV irradiation [2].

| Evidence Dimension | Excited-state lifetime and degradation pathway |

| Target Compound Data | Sub-picosecond to ~17 ps relaxation via stable trans-cis isomerization |

| Comparator Or Baseline | Octinoxate / OMC (undergoes progressive photooxidation under UV) |

| Quantified Difference | Stable cis-isomer formation vs. structural degradation and ROS generation |

| Conditions | Transient electronic absorption and prolonged UV irradiation assays |

Ensures long-term photostability in commercial UV filters, preventing the release of harmful photoproducts during sun exposure.

Eco-Toxicological Viability for Next-Generation Formulations

The shift away from fossil-derived UV filters is driven by strict regulatory actions. Octinoxate has been banned in jurisdictions like Hawaii due to its endocrine-disrupting properties and role in coral reef bleaching. Sinapoyl malate, as a naturally occurring plant metabolite, offers a bio-based, non-toxic profile that bypasses these regulatory hurdles while maintaining equivalent or superior UV-B filtering efficacy [1].

| Evidence Dimension | Reef toxicity and regulatory status |

| Target Compound Data | Bio-based, non-toxic plant metabolite (exempt from reef bans) |

| Comparator Or Baseline | Octinoxate (subject to strict bans due to coral bleaching and endocrine disruption) |

| Quantified Difference | 100% compliant with emerging reef-safe legislation vs. banned status |

| Conditions | Commercial cosmetic regulatory environment |

Eliminates regulatory risk for cosmetic manufacturers transitioning away from fossil-derived, toxic UV filters.

Bio-based Sunscreen Formulation Development

Given its superior photostability and lack of photooxidation compared to octinoxate, sinapoyl malate is the right choice for R&D teams formulating next-generation, reef-safe cosmetics. Its broad UV-B absorption profile directly supports its use as a primary active ingredient in environmentally compliant suncare products [2].

Plant Photobiology and Stress Response Assays

Because it is the exact metabolite responsible for UV-B shielding in Brassicaceae, procuring high-purity sinapoyl malate is essential for researchers quantifying UV acclimation, phenylpropanoid pathway regulation, and genetic stress responses in model organisms like Arabidopsis thaliana.

Ultrafast Photophysics and Molecular Dynamics Modeling

The unique >1000 cm⁻¹ spectral broadening and sub-picosecond internal conversion make this compound an ideal benchmark material for transient absorption spectroscopy. It is heavily utilized by physical chemists mapping conical intersections and trans-cis photoisomerization mechanisms in complex bio-organic molecules [1].

Application Fit Matrix

References

- [1] Walsh P.S., et al. 'Plant sunscreens in the UV-B: ultraviolet spectroscopy of jet-cooled sinapoyl malate, sinapic acid, and sinapate ester derivatives.' J. Am. Chem. Soc. 2014; 136:14780–14795.

- [2] Peyrot C., et al. 'Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity.' Antioxidants 2020, 9(9), 782.

XLogP3

Explore Compound Types